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Compound of Interest

Compound Name: 3-methyl-6H-1,3-thiazin-2-imine

Cat. No.: B141329

A comprehensive analysis of the structure-activity relationship (SAR) of 2-imino-1,3-thiazine
derivatives reveals a versatile scaffold with a wide array of pharmacological activities.[1][2]
These compounds have been extensively studied for their therapeutic potential, including
antimicrobial, anticancer, anti-inflammatory, and antituberculosis properties.[3][4][5] The
biological activity of these molecules is highly dependent on the nature and position of
substituents on the thiazine ring and the exocyclic imino group.

This guide provides a comparative analysis of various 2-imino-1,3-thiazine derivatives,
supported by experimental data from key research studies. It outlines the synthetic strategies,
biological evaluation protocols, and summarizes the critical structural features that govern their
efficacy and potency.

General Synthesis and SAR Workflow

The development of novel 2-imino-1,3-thiazine derivatives typically follows a structured
workflow. The process begins with the synthesis of a lead compound, often through the
cyclization of chalcones with thiourea or related precursors.[3][6] This core structure is then
systematically modified, and the resulting analogs are subjected to biological screening to
establish a structure-activity relationship, which guides the design of more potent and selective
compounds.

Caption: General workflow for Structure-Activity Relationship (SAR) studies.
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Antituberculosis and Anticancer SAR of 2-Amino-
1,3-Thiazine Derivatives

A significant study by Prasad et al. explored a series of 2-amino-1,3-thiazine derivatives, which
exist in tautomeric equilibrium with the 2-imino form.[4] They synthesized amides, carbamates,
sulfonamides, and urea derivatives and evaluated their efficacy against Mycobacterium
tuberculosis H37Rv and various cancer cell lines.[4]

Key SAR Findings:

» Antituberculosis Activity: The study revealed that compounds with a 4-chlorophenyl
substitution at the amide moiety (Compound 9b) and a 4-fluorophenyl group (Compound 9h)
exhibited the most potent antitubercular activity, with a Minimum Inhibitory Concentration
(MIC) of 0.78 pg/mL.[4] The presence of electron-withdrawing groups on the phenyl ring
attached to the amide nitrogen appears to be favorable for activity.

» Anticancer Activity: Against the HOP-62 non-small cell lung cancer line, the N-acetyl
derivative (Compound 9a) and the 4-chlorobenzoyl derivative (Compound 9b) showed
significant activity. In general, the amide derivatives demonstrated better anticancer activity
compared to the carbamate, sulfonamide, or urea derivatives.[4]

The general synthetic pathway involves the reaction of a core 2-amino-1,3-thiazine compound
with various acid chlorides, chloroformates, sulfonyl chlorides, and isocyanates to yield the
target derivatives.[4]

Caption: Synthetic routes to various 2-amino-1,3-thiazine derivatives.
Table 1: Antituberculosis and Anticancer Activity of 2-

Amino-1,3-Thiazine Derivatives (9a-9q)

Data sourced from Prasad et al., 2019.[4]
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Antituberculosis Anticancer Activity
Compound R Group Activity (MIC in (GI50 in pM, HOP-
pg/mL) 62 Cell Line)
9a Acetyl 3.12 11.2
9% 4-Chlorobenzoyl 0.78 121
9c 4-Methylbenzoyl 1.56 154
aod 4-Methoxybenzoyl 3.12 19.8
9e 2,4-Dichlorobenzoyl 1.56 14.2
3,4,5-
of _ 6.25 >100
Trimethoxybenzoyl
9 2-Fluorobenzoyl 1.56 13.7
%h 4-Fluorobenzoyl 0.78 12.9
9i 2-Naphthoyl 3.12 25.1
9j Methoxycarbonyl 6.25 >100
9k Ethoxycarbonyl 6.25 >100
9l Benzyloxycarbonyl 12.5 >100
4-
9m Nitrobenzyloxycarbon 12.5 >100
vl
9n Phenylsulfonyl 6.25 >100
4-
90 6.25 >100
Methylphenylsulfonyl
9p Phenylaminocarbonyl 6.25 >100
4-
9q Chlorophenylaminocar  3.12 89.2
bonyl
Rifampicin (Standard) 0.025 -
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Adriamycin (Standard) - 0.08

Antimicrobial SAR of 2-Imino-1,3-Thiazine
Derivatives

The 2-imino-1,3-thiazine scaffold is a core component of various compounds with significant
antimicrobial activity.[6] Studies have shown that substitutions on the thiazine ring system
heavily influence their potency against both Gram-positive and Gram-negative bacteria.[7]

Key SAR Findings:

» Effect of Heteroatoms: The introduction of additional heteroatoms into the heterocyclic
system, such as in morpholine-substituted derivatives, has been observed to enhance
antibacterial activity.[6][7]

¢ Role of Phenolic Groups: The presence of a phenolic hydroxyl group can contribute
significantly to the antimicrobial properties of these compounds.[6]

¢ Substitutions on Aryl Rings: In a series of 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-
amines, substitutions on the 6-aryl ring modulated antibacterial and antifungal activity.[7]

Caption: Logical relationships in the SAR of 2-imino-1,3-thiazines.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for SAR studies. Below are
methodologies adapted from the cited literature for key biological assays.

Antituberculosis Activity: Microplate Alamar Blue Assay
(MABA)[4]

e Preparation: A suspension of Mycobacterium tuberculosis H37Rv ATCC 27294 is prepared in
Middlebrook 7H9 broth supplemented with OADC. The suspension is adjusted to a
McFarland standard of 1.0.
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Compound Addition: The test compounds are dissolved in DMSO and serially diluted in a 96-
well microplate. The final concentration of DMSO is kept below 1% to avoid toxicity.

Inoculation: The bacterial suspension is added to each well containing the test compounds.
Control wells (no drug, no bacteria, and standard drug like Rifampicin) are included.

Incubation: The plates are sealed and incubated at 37°C for 7 days.

Reading: After incubation, a freshly prepared solution of Alamar Blue is added to each well,
and the plates are re-incubated for 24 hours. A color change from blue to pink indicates
bacterial growth.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest
concentration of the compound that prevents the color change from blue to pink.

Anticancer Activity: Sulforhodamine B (SRB) Assay[4]

Cell Culture: Human cancer cell lines (e.g., HOP-62) are cultured in RPMI 1640 medium
supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well
plates and incubated for 24 hours.

Compound Treatment: Test compounds are added to the wells at various concentrations and
incubated for 48 hours.

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at
4°C for 1 hour. The plates are then washed with distilled water and air-dried.

Staining: Sulforhodamine B (SRB) solution is added to each well and incubated at room
temperature for 10 minutes. The plates are then washed with 1% acetic acid to remove
unbound dye.

Measurement: The bound SRB dye is solubilized with a Tris base solution. The absorbance
is measured at 540 nm using a plate reader.

GI50 Calculation: The Growth Inhibitory concentration (GI50), which is the concentration of
the compound that causes 50% inhibition of cell growth, is calculated from dose-response
curves. Adriamycin is typically used as a positive control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of 2-imino-
1,3-thiazines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141329#structure-activity-relationship-sar-studies-of-
2-imino-1-3-thiazines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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